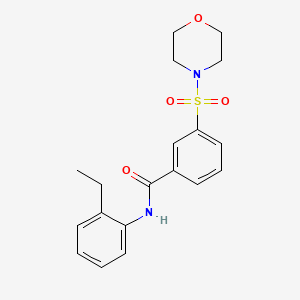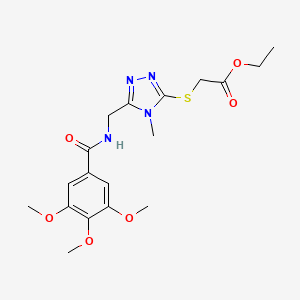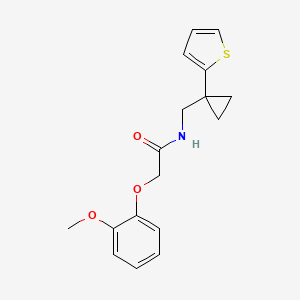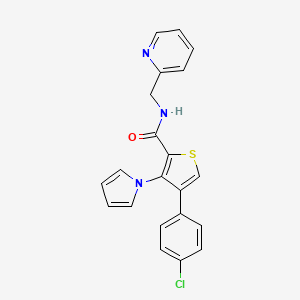![molecular formula C13H26N2O4S B2710008 4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium CAS No. 83623-32-9](/img/structure/B2710008.png)
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium
説明
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium (4-SBMPDA) is a quaternary ammonium salt with a wide range of uses in the scientific and industrial fields. It is a cationic surfactant, which has both hydrophilic and hydrophobic properties. It is commonly used as a surfactant in a variety of applications, such as emulsifiers, dispersants, and antifoaming agents. It is also used in the synthesis of polymers, as a catalyst in organic synthesis, and as a corrosion inhibitor. 4-SBMPDA has a wide range of applications in the scientific and industrial fields due to its unique properties.
科学的研究の応用
Thermoresponsive Behavior of Zwitterionic Polymers
Viet Hildebrand et al. (2016) explored the solubility and thermoresponsive behavior of zwitterionic polymers derived from monomers closely related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium." They synthesized and polymerized monomers to investigate their phase separation in water and aqueous salt solutions. The study found that these polyzwitterions exhibit thermoresponsive behavior, showing phase separation at low temperatures and upper critical solution temperatures (UCST). Interestingly, the cloud points of these polymers can be modulated by the addition of salts, highlighting their potential for applications where temperature-sensitive solubility is desired (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Metal Ion Retention and Water Insolubility
B. Rivas and S. Villegas (2005) synthesized crosslinked polymers incorporating "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for studying their metal ion retention capabilities. These polymers showed exceptional insolubility in water, which is a desirable property for applications requiring robustness in aqueous environments. Their research particularly highlighted the polymer’s efficiency in retaining metal ions like Hg(II), showcasing its potential in metal recovery and water purification technologies (Rivas & Villegas, 2005).
Enhancing Antifouling Properties of Ultrafiltration Membranes
Haijun Yu et al. (2009) focused on grafting a zwitterionic molecule related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" onto polysulfone ultrafiltration membranes to enhance their antifouling properties. This modification significantly improved the hydrophilicity of the membranes, leading to better performance in water filtration applications. The study underscores the importance of such modifications in developing more efficient and fouling-resistant water purification systems (Yu et al., 2009).
Synthetic Polymer Coatings for Stem Cell Growth
L. Villa-Diaz et al. (2010) reported on the use of a synthetic polymer coating based on "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for supporting the long-term growth of human embryonic stem cells. This fully defined coating promotes stem cell growth in various culture media, including defined ones, making it a crucial advancement for stem cell research and therapeutic applications (Villa-Diaz et al., 2010).
特性
IUPAC Name |
4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECQSLRWYXZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium | |
CAS RN |
83623-32-9 | |
| Record name | 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)




![2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine](/img/structure/B2709939.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
